molecular formula C13H17N3O2 B2550686 (E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one CAS No. 2035023-08-4

(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one

Cat. No. B2550686
CAS RN: 2035023-08-4
M. Wt: 247.298
InChI Key: SLAMZJIPYZMFKW-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one, also known as JNJ-31020028, is a small molecule inhibitor that has been developed for the treatment of various neurological disorders. It is a potent and selective inhibitor of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission in the brain.

Scientific Research Applications

Metabolism and Pharmacokinetics

The study of compounds closely related to "(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one" often focuses on their metabolism, excretion, and pharmacokinetics. For instance, the compound PF-00734200, a dipeptidyl peptidase IV inhibitor with a structure that includes a pyrimidin-2-yl component, has been examined for its pharmacokinetics in rats, dogs, and humans. This research highlights the importance of understanding how such compounds are absorbed, metabolized, and eliminated from the body, providing crucial insights for drug development processes (Sharma et al., 2012).

Anti-Angiogenic and DNA Cleavage Activities

Another area of research is the synthesis and biological evaluation of novel derivatives that exhibit significant anti-angiogenic and DNA cleavage activities. Compounds with a pyrimidin-2-yl piperidine structure have been synthesized and tested for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model and their ability to cleave DNA. Such studies suggest potential anticancer applications by targeting the formation of blood vessels and interacting with the genetic material of cancer cells (Kambappa et al., 2017).

Anticancer Activities

The design and synthesis of pyrimidin-2-yl piperidine derivatives also explore their potential anticancer activities. Compounds featuring a pyrimidin-2-yl piperidine moiety have been investigated for their activity against a range of human tumor cell lines, demonstrating the potential of these compounds to act as anticancer agents by affecting various cellular processes (Singh & Paul, 2006).

Synthesis Methodologies

Research into compounds with the pyrimidin-2-yl piperidine structure also encompasses the development of novel synthesis methodologies. These studies aim to improve the efficiency and scalability of synthesizing such compounds, which is critical for their further evaluation and potential drug development. For example, a practical synthesis approach for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors demonstrates the ongoing efforts to streamline the production of these compounds for biomedical research (Zhang et al., 2009).

properties

IUPAC Name

(E)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-5-12(17)16-9-3-6-11(10-16)18-13-14-7-4-8-15-13/h2,4-5,7-8,11H,3,6,9-10H2,1H3/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAMZJIPYZMFKW-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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